Journal Name:Sugar Tech
Journal ISSN:0972-1525
IF:1.872
Journal Website:http://link.springer.com/journal/12355
Year of Origin:0
Publisher:Springer India
Number of Articles Per Year:87
Publishing Cycle:
OA or Not:Not
Sugar Tech ( IF 1.872 ) Pub Date: 2020-02-28 , DOI:
10.1039/C9PP00453J
Aldehyde dehydrogenases (ALDH) are detoxifying enzymes that are upregulated in cancer stem cells (CSCs) and may cause chemo- and ionizing radiation (IR) therapy resistance. By using the ALDEFLUOR assay, CD133 + human colon cancer cells HT-29, were FACSorted into three populations: ALDHbright, ALDHdim and unsorted (bulk) and treated with chemo-, radio- or photodynamic therapy (PDT) using the clinical relevant photosensitizer disulfonated tetraphenyl chlorin (TPCS2a/fimaporfin). Here we show that there is no difference in cytotoxic responses to TPCS2a-PDT in ALHDbright, ALDHdim or bulk cancer cells. Likewise, both 5-FU and oxaliplatin chemotherapy efficacy was not reduced in ALDHbright as compared to ALDHdim cancer cells. However, we found that ALHDbright HT-29 cells are significantly less sensitive to ionizing radiation compared to ALDHdim cells. This study demonstrates that the cytotoxic response to PDT (using TPCS2a as photosensitizer) is independent of ALDH activity in HT-29 cancer cells. Our results further strengthen the use of TPCS2a to target CSCs.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-02-17 , DOI:
10.1039/C9PP00469F
Cryptochromes are highly conserved blue light-absorbing flavoproteins which function as photoreceptors during plant development and in the entrainment of the circadian clock in animals. They have been linked to perception of electromagnetic fields in many organisms including plants, flies, and humans. The mechanism of magnetic field perception by cryptochromes is suggested to occur by the so-called radical pair mechanism, whereby the electron spins of radical pairs formed in the course of cryptochrome activation can be manipulated by external magnetic fields. However, the identity of the magnetosensitive step and of the magnetically sensitive radical pairs remains a matter of debate. Here we investigate the effect of a static magnetic field of 500 μT (10× earth's magnetic field) which was applied in the course of a series of iterated 5 min blue light/10 min dark pulses. Under the identical pulsed light conditions, cryptochrome responses were enhanced by a magnetic field even when exposure was provided exclusively in the 10 min dark intervals. However, when the magnetic stimulus was given exclusively during the 5 min light interval, no magnetic sensitivity could be detected. This result eliminates the possibility that magnetic field sensitivity could occur during forward electron transfer to the flavin in the course of the cryptochrome photocycle. By contrast, radical pair formation during cryptochrome flavin reoxidation would occur independently of light, and continue for minutes after the cessation of illumination. Our results therefore provide evidence that a magnetically sensitive reaction is entwined with dark-state processes following the cryptochrome photoreduction step.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-02-21 , DOI:
10.1039/C9PP00421A
Ultraviolet B (UVB) radiation is a major cause of aging in dermal fibroblasts. Human umbilical cord mesenchymal stem cell-derived extracellular vesicles (MSC-EVs) show antioxidant activity. In this study, the anti-aging effects of MSC-EVs on dermal fibroblast photoaging induced by UVB radiation were evaluated, and the effects of extracellular vesicles derived from dermal fibroblasts (Fb-EVs) were compared. Human umbilical cord mesenchymal stem cells and human dermal fibroblasts were cultured, and MSC-EVs and Fb-EVs were isolated and characterized. Human dermal fibroblasts were cultured in the absence or presence of different concentrations of EVs 24 hours prior to UVB radiation exposure. Cell proliferation and cell cycle were evaluated, and senescent cells and intracellular ROS were detected. The expressions of matrix metalloproteinase-1 (MMP-1), extracellular matrix protein collagen type 1 (Col-1), and antioxidant proteins such as glutathione peroxidase 1 (GPX-1), superoxide dismutase (SOD), and catalase were also analyzed. Pretreatment with MSC-EVs or Fb-EVs significantly inhibited the production of ROS induced by UVB radiation, increased dermal fibroblast proliferation, protected cells against UVB-induced cell death and cell cycle arrest, and remarkably decreased the percentage of aged cells. Pretreatment with MSC-EVs or Fb-EVs promoted the expressions of GPX-1 and Col-1 and decreased the expression of MMP-1. Both MSC-EVs and Fb-EVs protected dermal fibroblasts from UVB-induced photoaging, likely through their antioxidant activity.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-08 , DOI:
10.1039/C9PP00388F
Nicotinamide (NAM), an amide form of vitamin B3, replenishes cellular energy after ultraviolet radiation (UVR) exposure, thereby enhancing DNA repair and reducing UVR's immunosuppressive effects. NAM reduces actinic keratoses and new keratinocyte cancers in high risk individuals, but its effects on melanoma are unknown. Melanomas arising on NAM or placebo within the ONTRAC skin cancer chemoprevention trial (Oral Nicotinamide To Reduce Actinic Cancer) were examined by immunohistochemistry. The effects of NAM (50 μM, 5 mM and 20 mM) on the viability, proliferation and invasiveness of four human melanoma cell lines and on the viability and proliferation of two human melanocyte lines, with and without UV irradiation were also investigated. 50 μM NAM did not affect viability, proliferation or invasion of melanoma or melanocyte cell lines, whereas concentrations too high to be achievable in vivo reduced viability and proliferation. Nicotinamide did not enhance melanoma viability, proliferation or invasiveness in vitro, providing additional confidence in its safety for use in clinical trials in high risk patients. Peritumoral and tumour infiltrating CD4+ and CD8+ lymphocytes were significantly increased in melanomas arising on NAM compared to those arising on placebo. Given the chemopreventive activity of nicotinamide against keratinocyte cancers, its DNA repair enhancing effects in melanocytes and now its potential enhancement of tumour-infiltrating lymphocytes and lack of adverse effects on melanoma cell growth and proliferation, clinical trials of nicotinamide for melanoma chemoprevention are now indicated.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-21 , DOI:
10.1039/C9PP00342H
Pyridoxine (vitamin B6) and its vitamers are used by living organisms both as enzymatic cofactors and as antioxidants. We used Arabidopsis pyridoxine biosynthesis mutant pdx1.3-1 to study the involvement of the PLP-synthase main polypeptide PDX1 in plant responses to ultraviolet radiation of two different qualities, one containing primarily UV-A (315–400 nm) and the other containing both UV-A and UV-B (280–315 nm). The antioxidant capacity and the flavonoid and glucosinolate (GS) profiles were examined. As an indicator of stress, Fv/Fm of photosystem II reaction centers was used. In pdx1.3-1, UV-A + B exposure led to a significant 5% decrease in Fv/Fm on the last day (day 15), indicating mild stress at this time point. The antioxidant capacity of Col-0 wildtype increased significantly (50–73%) after 1 and 3 days of UV-A + B. Instead, in pdx1.3-1, the antioxidant capacity significantly decreased by 44–52% over the same time period, proving the importance of a full complement of functional PDX1 genes for the detoxification of reactive oxygen species. There were no significant changes in the flavonoid glycoside profile under any light condition. However, the GS profile was significantly altered, both with respect to Arabidopsis accession and exposure to UV. The difference in flavonoid and GS profiles reflects that the GS biosynthesis pathway contains at least one pyridoxine-dependent enzyme, whereas no such enzyme is used in flavonoid biosynthesis. Also, there was strong correlation between the antioxidant capacity and the content of some GS compounds. Our results show that vitamin B6 vitamers, functioning both as antioxidants and co-factors, are of importance for the physiological fitness of plants.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-21 , DOI:
10.1039/C9PP00457B
Aiming to develop a library of organic mechanofluorochromic (MFC) materials, solid-state emission properties of pyrene-derivatives with amidophosphonate groups (diethyl 1-(pyrene-1-carboxamido)alkylphosphonates, alkyl: methyl, isopropyl, phenyl) were investigated. All of these compounds were found to show strong blue fluorescence, and blue-to-green emission shift was identified upon grinding. Monomer and several excimer emissive species were identified by steady-state and time-resolved fluorescence investigations. The characteristic green-to-blue thermal back reaction was observed even at room temperature without additives, which would be related to the flexibility of side groups for molecular rearrangement. We here demonstrated that the pyrene-derived compounds can be attractive platforms to host MFC properties.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-20 , DOI:
10.1039/C9PP00458K
The effects of ionic liquid addition on the spectroscopic properties of a pyrene-tryptophan-containing fluorescent intramolecular complex in polar-aprotic and polar-protic solvents, specifically, acetonitrile and ethanol, are assessed. Two ionic liquid sets, consisting of seven different ionic liquids, were explored; set 1 comprised three imidazolium-containing ionic liquids paired with different anions while set 2 consisted of varying cations, namely, imidazolium, pyrrolidinium, ammonium, and pyridinium, partnered with a common anion, bis(trifluoromethylsulfonyl)imide ([Tf2N−]). The results provided herein reveal that all ionic liquids explored behave as quenchers, however, the imidazolium-, pyrrolidinium-, and ammonium-containing ionic liquids selectively quenched the fluorescence from the exciplex while the monomer emission from pyrene was largely unaffected relative to exciplex emission. Conversely, the pyridinium ionic liquid, significantly quenched the fluorescence from both the pyrene monomer and the pyrene-tryptophan exciplex, as was expected. The observed quenching is demonstrated to originate from the cations of the ionic liquids and is, in general, more efficient for an imidazolium ionic liquid that contains an acidic proton in the C2 position. Stern–Volmer plots of the exciplex quenching demonstrate a complex quenching mechanism that does not appear to follow any conventional quenching models with the data best fit to an exponential equation. Furthermore, time-resolved fluorescence measurements reveal that the quenching is not dynamic in nature as the recovered decay times do not systematically decrease with increasing ionic liquid concentration, suggesting a possible static quenching mechanism. Thus, the formation of a “dark” ensemble is proposed, in which the ionic liquid cations complex with or crowd around the exciplex, quenching the intramolecular energy transfer.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-11 , DOI:
10.1039/C9PP00381A
The photophysical and electrochemical properties of new targeted 2-cyanoacetanilide-based dyes are illustrated. New cyanoacetanilides SA7–10 were synthesized and employed as co-sensitizers in DSSCs. The chemical structures of these 2-cyanoacetanilides differ according to the substituent at the benzene ring (–H, –Me, –OMe and –NEt2), with the anchoring moiety being the same, a –COOH group. Furthermore, a density functional theory (DFT) calculation has shown an effective intermolecular charge transfer character, the HOMOs of SA7–10 are mainly located on the corresponding donor part, and their LUMOs are located on carboxylic acid moieties as the acceptor. Interestingly, using photosensitizers SA7–10 as co-sensitizers with HD-2 dye causes an improvement in their photovoltaic performances. Among the dyes, SA10 co-sensitized with HD-2 displayed an overall efficiency of 8.25%, a JSC of 19.5 mA cm−2, a VOC of 0.65 V and an FF of 64.35 compared to 7.46%, 19 mA cm−2, 0.64 V and 60.54, respectively, of HD-2 only. Moreover, the electrochemical impedance spectroscopy (EIS) data of SA7–10 and HD-2 were found to be in accordance with the obtained photovoltaic parameters. Finally, the results indicated that 2-cyanoacetanilide-based dyes were utilized as promising co-sensitizers due to their easy preparation methods and their relatively small size.
Sugar Tech ( IF 1.872 ) Pub Date: 2020-01-13 , DOI:
10.1039/C9PP00408D
A new simple and easily synthesized multitarget sensor, (E)-N′-(4-(diethylamino)-2-hydroxybenzylidene)imidazo[2,1-b]thiazole-6-carbohydrazide (X), was designed and synthesized using imidazo[2,1-b]thiazole-6-carboxylic acid and 4-(diethylamino)-2-hydroxybenzaldehyde. X could be used as a sensor to detect In3+ in DMF–H2O buffer solution and detect Zn2+ in EtOH–H2O buffer solution through fluorescence enhancement with detection limits of 1.02 × 10−9 M and 5.5 × 10−9 M, respectively. X exhibited an efficient “off–on–off” fluorescence behavior by cyclic addition of metal ions (In3+ and Zn2+) and EDTA. The stoichiometry between X and metal ions (In3+ and Zn2+) was 1 : 1. The binding mode and sensing mechanism of X with metal ions (In3+ and Zn2+) was verified by theoretical calculations using Gaussian 09 based on B3LYP/6-31G(d) and B3LYP/LANL2DZ basis, respectively. Moreover, X could be applied as a potential sensor for the quantitative detection of In3+ and Zn2+ with a satisfactory recovery and relative standard deviation (RSD) in real water samples.
Sugar Tech ( IF 1.872 ) Pub Date: 2019-11-20 , DOI:
10.1039/C9PP00400A
Magneto-chiral dichroism (MChD) is an interesting phenomenon in which the absorbance of a chiral molecule depends on the direction of the magnetic field. As the MChD of two enantiomers is opposite in nature, MChD has received considerable attention for the development of magneto-optical devices and new asymmetric synthetic methods, as well as being an explanation for the origin of the homochirality of life. In this perspective, the theoretical background behind MChD is introduced, and then, the first examples of metal complexes and aromatic π-conjugated systems are discussed. Furthermore, the electronic properties of aromatic π-conjugated systems, such as orbital angular momentum and exciton chirality, are theoretically explained, and the possibility of MChD-based photoresolutions is described.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
农林科学4区 | AGRONOMY 农艺学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
14.10 | 21 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.editorialmanager.com/sute/default.aspx